molecular formula C9H18ClN B1525890 3-Cyclopropylcyclohexan-1-amine hydrochloride CAS No. 1354952-79-6

3-Cyclopropylcyclohexan-1-amine hydrochloride

Cat. No. B1525890
M. Wt: 175.7 g/mol
InChI Key: BWKSMEMRIWRULY-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1354952-79-6 . It has a molecular weight of 175.7 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-cyclopropylcyclohexanamine hydrochloride . The Inchi Code for this compound is 1S/C9H17N.ClH/c10-9-3-1-2-8 (6-9)7-4-5-7;/h7-9H,1-6,10H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.7 . It is usually available in powder form . The storage temperature for this compound is typically 4 degrees Celsius .

Scientific Research Applications

Synthetic Methods and Reactions

  • Desymmetrization of Cyclohexa-2,5-dienes : A study described the intramolecular hydroamination of cyclohexa-2,5-dienes, leading to bicyclic allylic amines. This reaction showcased the selective synthesis of complex structures from simpler dienes, providing a pathway that may be relevant to the synthesis or functionalization of compounds like 3-Cyclopropylcyclohexan-1-amine hydrochloride (Lebeuf et al., 2006).

  • Syntheses of Ethynyl-extended Amines : Research on the preparation of 1-ethynylcyclopropylamine as hydrochlorides from related precursors emphasizes the synthetic versatility of cyclopropylamine derivatives. Such methodologies could be adapted for the synthesis or derivatization of 3-Cyclopropylcyclohexan-1-amine hydrochloride, highlighting the compound's potential in synthetic organic chemistry (Kozhushkov et al., 2010).

  • Ring-Opening Cyclization : A ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines was developed to provide 2-substituted tetrahydroindol-4-ones. This method demonstrates the reactivity of cyclopropyl-containing compounds in creating complex, biologically relevant structures (Nambu et al., 2014).

  • Diastereo- and Enantioselective Hydroamination : Research on the hydroamination of strained trisubstituted alkenes, including cyclopropanes, offers insights into the construction of polysubstituted aminocyclobutanes and aminocyclopropanes. This work could inform approaches to selectively modifying or synthesizing chiral versions of 3-Cyclopropylcyclohexan-1-amine hydrochloride and related structures (Feng et al., 2019).

Bioconjugation and Material Science

  • Amide Formation Mechanism : The mechanism of amide formation by carbodiimide in aqueous media, studied using hydrogels and carboxylic acids, could offer insights into the bioconjugation possibilities of amines, including cyclopropylamine derivatives. Understanding these mechanisms is crucial for applications in drug synthesis and material science (Nakajima & Ikada, 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-cyclopropylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKSMEMRIWRULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylcyclohexan-1-amine hydrochloride

CAS RN

1354952-79-6
Record name 3-cyclopropylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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